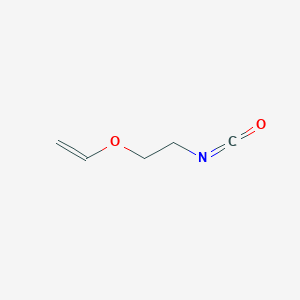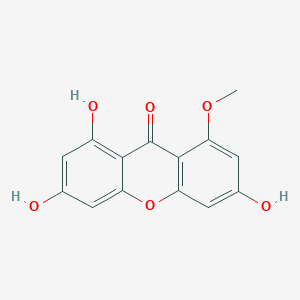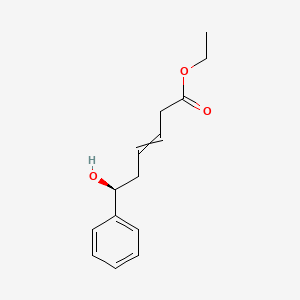![molecular formula C7H11NO6P2 B12532580 Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- CAS No. 652989-80-5](/img/structure/B12532580.png)
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, is a chemical compound with the molecular formula C7H10NO6P2 It is a member of the phosphonic acid family, which are characterized by the presence of a phosphonic acid group (–PO3H2) attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids .
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, can be compared with other similar compounds, such as:
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-: This compound has a similar structure but with the phosphonic acid group attached to the 4-position of the pyridine ring instead of the 2-position.
1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid: This compound contains two phosphonic acid groups and is used in different applications.
The uniqueness of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, lies in its specific structural configuration, which influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
652989-80-5 |
|---|---|
Fórmula molecular |
C7H11NO6P2 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
MOGYYGYIIWDQFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)

![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)





![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
